
N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a methylsulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.
Addition of the Methylsulfonyl Group: This can be done through a sulfonylation reaction using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has shown potential as an anticancer agent through various mechanisms:
- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells, showing significant antiproliferative effects.
- Mechanism of Action : The compound may induce apoptosis (programmed cell death) in malignant cells by modulating key signaling pathways involved in cell survival and growth.
Enzyme Inhibition
The compound exhibits enzyme inhibition properties that are crucial for its therapeutic applications:
- Kinase Inhibition : Research indicates that modifications to the pyrrolidine scaffold can enhance selectivity against specific kinases involved in cancer progression. For example, derivatives of this compound have shown nanomolar activity against CK1γ and CK1ε kinases, suggesting its potential as a targeted therapy.
- Enzyme Activity Modulation : The compound's interaction with enzymes can alter their function, providing a mechanism for therapeutic intervention in various diseases.
Study 1: Antiproliferative Effects on Cancer Cells
A study conducted at Taipei Medical University evaluated the anticancer effects of various derivatives of this compound:
- Compounds Tested : Among the synthesized derivatives, those structurally similar to the target compound exhibited the highest levels of inhibition.
- Results : Compounds demonstrated significant cytotoxicity against breast cancer cell lines, with some achieving over 70% inhibition at specific concentrations.
Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of this pyrrolidine derivative:
- Selectivity for CK1 Kinases : The introduction of specific substituents enhanced selectivity for CK1γ and CK1ε kinases.
- Binding Affinity : X-ray crystallography confirmed strong binding interactions between the compound and target kinases, indicating potential for development as a therapeutic agent.
Summary of Findings
The applications of this compound span across multiple domains within medicinal chemistry. Its ability to inhibit cancer cell proliferation and modulate enzyme activity highlights its potential as a therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide: shares structural similarities with other sulfonyl-containing pyrrolidine derivatives.
This compound: is also related to compounds with methoxyphenyl groups and pyrrolidine rings.
Uniqueness
- The presence of both a methoxyphenyl group and a methylsulfonyl group in the same molecule makes this compound unique.
- Its specific combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C12H15N2O4S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain deubiquitylating enzymes (DUBs), which play a critical role in cellular regulation and cancer progression. This inhibition may lead to increased apoptosis in cancer cells .
- MDM2 Inhibition : Similar compounds have been identified as potent inhibitors of the MDM2 protein, which is involved in the regulation of the p53 tumor suppressor. By inhibiting MDM2, these compounds can potentially reactivate p53, leading to enhanced anti-tumor activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- MDM2 Inhibition Study : A study demonstrated that derivatives similar to this compound exhibited significant binding affinity to MDM2. These compounds not only inhibited cell growth in vitro but also showed promise in vivo by inducing tumor regression in xenograft models .
- Anticancer Activity Assessment : In a comparative analysis, compounds with structural similarities were tested against various cancer cell lines, including HCT-15 (colon carcinoma). The results indicated that modifications on the pyrrolidine core could enhance anticancer efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-12-6-4-3-5-11(12)14-13(16)15-8-7-10(9-15)20(2,17)18/h3-6,10H,7-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCCIFFOPAGQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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